(3S,4R)-1-(2,8-dimethylquinoline-4-carbonyl)-4-phenylpyrrolidine-3-carboxylic acid
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Overview
Description
(3S,4R)-1-(2,8-dimethylquinoline-4-carbonyl)-4-phenylpyrrolidine-3-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline moiety, a pyrrolidine ring, and a carboxylic acid functional group, making it a unique molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-1-(2,8-dimethylquinoline-4-carbonyl)-4-phenylpyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the condensation of 2,8-dimethylquinoline-4-carboxylic acid with a suitable pyrrolidine derivative under acidic or basic conditions. The reaction may require catalysts such as palladium or copper to facilitate the coupling process. The final product is purified using techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction parameters, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency. Advanced purification methods, including high-performance liquid chromatography (HPLC), are employed to obtain the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-1-(2,8-dimethylquinoline-4-carbonyl)-4-phenylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the quinoline moiety to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
(3S,4R)-1-(2,8-dimethylquinoline-4-carbonyl)-4-phenylpyrrolidine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of (3S,4R)-1-(2,8-dimethylquinoline-4-carbonyl)-4-phenylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, affecting transcriptional regulation. The pyrrolidine ring may interact with enzyme active sites, inhibiting their function. These interactions can lead to various biological effects, including modulation of cellular pathways and inhibition of cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Ginsenoside Compound K: A triterpenoid saponin with potential anticancer properties.
Steviol Glycosides: Natural sweeteners with a similar structural complexity.
Benzylamine: An organic compound with a benzyl group attached to an amine functional group.
Uniqueness
(3S,4R)-1-(2,8-dimethylquinoline-4-carbonyl)-4-phenylpyrrolidine-3-carboxylic acid is unique due to its combination of a quinoline moiety and a pyrrolidine ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(3S,4R)-1-(2,8-dimethylquinoline-4-carbonyl)-4-phenylpyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c1-14-7-6-10-17-18(11-15(2)24-21(14)17)22(26)25-12-19(20(13-25)23(27)28)16-8-4-3-5-9-16/h3-11,19-20H,12-13H2,1-2H3,(H,27,28)/t19-,20+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNNGXGRIXNDMMU-VQTJNVASSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C)C(=O)N3CC(C(C3)C(=O)O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C)C(=O)N3C[C@H]([C@@H](C3)C(=O)O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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